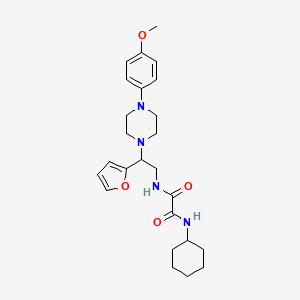
N1-cyclohexyl-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-cyclohexyl-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H34N4O4 and its molecular weight is 454.571. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Activity Enhancement in Cu-Catalyzed Coupling
N1-cyclohexyl-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide and its related compounds, such as N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), have been shown to significantly enhance the catalytic activity in copper-catalyzed N-arylation of anilines and cyclic secondary amines. This advancement enables the coupling of a wide array of (hetero)aryl bromides with various (hetero)aryl and cyclic secondary amines under relatively low temperatures and catalyst loadings. Such a method is pivotal for synthesizing pharmaceutically important building blocks, showcasing the compound's utility in facilitating efficient and versatile chemical syntheses (Bhunia, Kumar, & Ma, 2017).
Synthesis of Cyclic Dipeptidyl Ureas
The compound and its derivatives have been employed in the synthesis of novel cyclic dipeptidyl ureas, demonstrating its versatility in organic synthesis. Specifically, cyclohexyl or benzyl isocyanide, benzoyl-, or 4-methoxybenzoylformic acid, and semicarbazones were reacted to yield Ugi adducts. These adducts were then transformed into 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of pseudopeptidic [1,2,4]triazines, through further chemical reactions. These compounds represent a novel class of substances with potential applications in medicinal chemistry and drug development (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Ligand Design for Positron Emission Tomography (PET) Radiotracers
Analogs of the compound have been explored for their potential use as positron emission tomography (PET) radiotracers, aiming at the selective imaging of serotonin 5-HT(1A) receptors. Modifications to reduce the compound's lipophilicity while maintaining affinity for the receptor were successfully designed. These efforts underline the compound's relevance in developing diagnostic tools for neuropsychiatric disorders, enhancing our understanding and ability to investigate brain function and pathology non-invasively (Abate et al., 2011).
Development of Novel Antidepressant and Anxiolytic Agents
Further derivatization of this compound has led to the synthesis of novel compounds with significant antidepressant and anxiolytic activities. These compounds have been tested in behavioral models, showing promise as new therapeutic agents for the treatment of depression and anxiety disorders. This application underscores the compound's potential in the discovery and development of new psychiatric medications (Kumar et al., 2017).
Properties
IUPAC Name |
N'-cyclohexyl-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O4/c1-32-21-11-9-20(10-12-21)28-13-15-29(16-14-28)22(23-8-5-17-33-23)18-26-24(30)25(31)27-19-6-3-2-4-7-19/h5,8-12,17,19,22H,2-4,6-7,13-16,18H2,1H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPNVERHLBVRHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NC3CCCCC3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
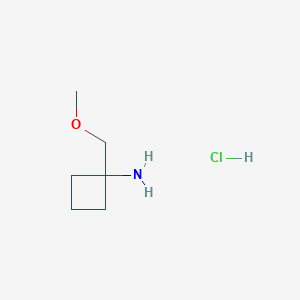
![N-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2730388.png)
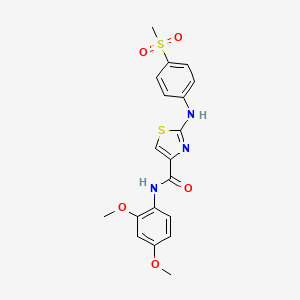
![(4-fluorophenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2730391.png)
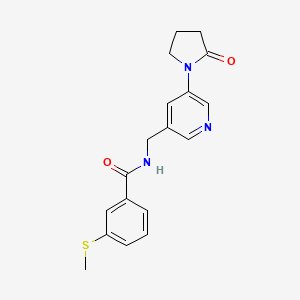
![N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2730394.png)
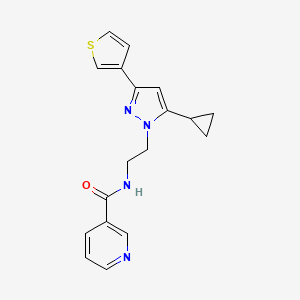
![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2730396.png)
![3-(dimethylamino)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2730397.png)
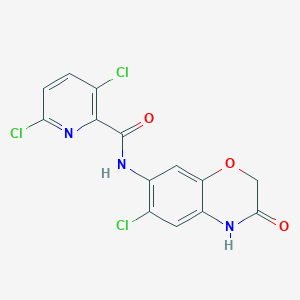
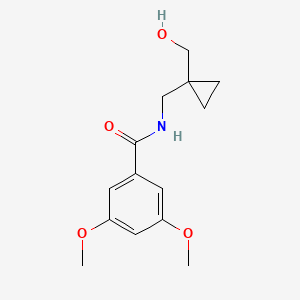
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2730407.png)
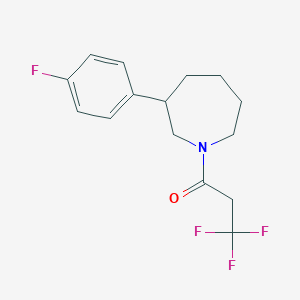
![3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B2730409.png)
